

Introduction: The Significance of 4-Piperazin-1-yl-benzaldehyde in Modern Synthesis

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Compound of Interest

Compound Name: **4-Piperazin-1-yl-benzaldehyde**

Cat. No.: **B1367577**

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4-Piperazin-1-yl-benzaldehyde (CAS No. 27913-98-0) is a bifunctional organic compound that serves as a critical building block in medicinal chemistry and materials science.^{[1][2]} Its structure uniquely combines the electrophilic reactivity of an aromatic aldehyde with the nucleophilic and basic nature of a piperazine ring. This duality makes it a versatile synthon for creating a diverse range of more complex molecules. The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to improve physicochemical properties and engage in key biological interactions.^{[3][4][5]} Consequently, **4-Piperazin-1-yl-benzaldehyde** is a compound of significant interest for researchers in drug discovery, where it is utilized as a lead compound for developing agents with potential antitumor, antimalarial, and antiviral activities.^[2] This guide provides a comprehensive overview of its core chemical and physical properties, standardized protocols for its characterization, and essential safety information for laboratory professionals.

Section 1: Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental work. These parameters dictate storage conditions, solvent selection for reactions and analysis, and purification strategies. The known properties of **4-Piperazin-1-yl-benzaldehyde** are summarized below.

Data Summary Table

Property	Value	Source(s)
CAS Number	27913-98-0	[1] [2] [6]
Molecular Formula	C ₁₁ H ₁₄ N ₂ O	[1] [2] [6] [7]
Molecular Weight	190.24 g/mol	[1] [6] [7]
Boiling Point	373.6 °C at 760 mmHg (Predicted)	[2] [6]
Flash Point	179.7 °C (Predicted)	[2] [6]
Density	1.123 g/cm ³ (Predicted)	[2] [6]
Melting Point	Not explicitly reported in public literature.	[2]
Appearance	Varies; typically a solid at room temperature.	Inferred
SMILES	O=Cc1ccc(N2CCNCC2)cc1	[6]
InChI Key	BTTAIUUVILNAC- UHFFFAOYSA-N	[6]

Structural and Reactivity Overview

The molecule's functionality is best understood by examining its constituent parts: the benzaldehyde group and the piperazine ring.

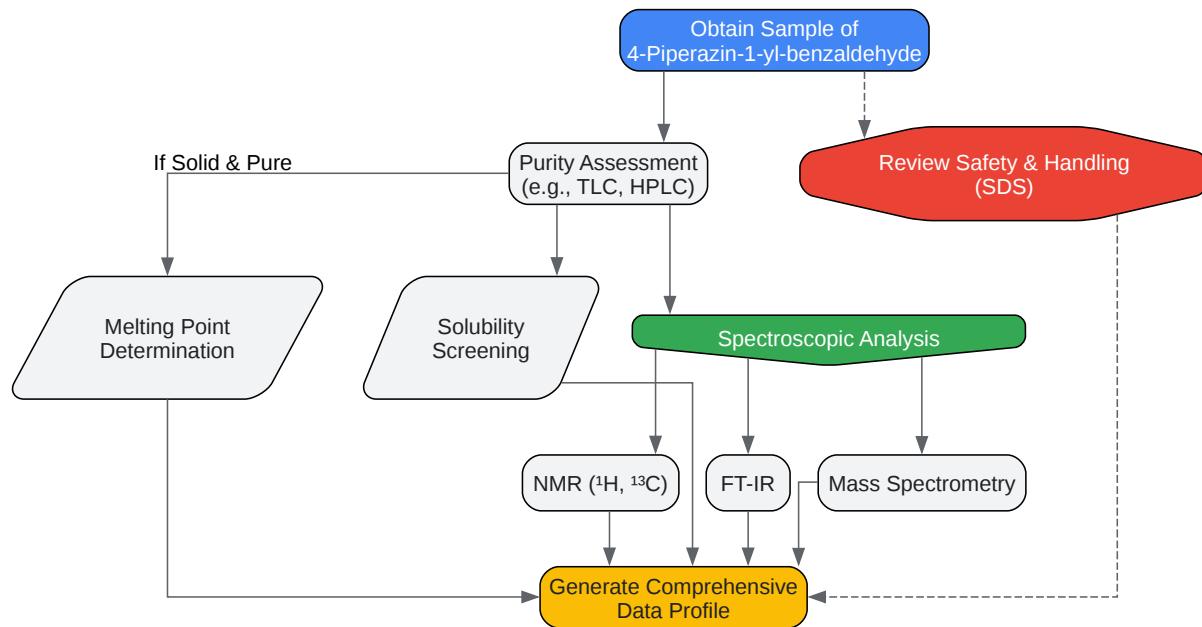
Caption: Key reactive centers of **4-Piperazin-1-yl-benzaldehyde**.

Section 2: Standard Experimental Characterization Protocols

For a research scientist, verifying the identity and purity of a starting material is a non-negotiable step. The following protocols outline standard, reliable methods for characterizing **4-Piperazin-1-yl-benzaldehyde**.

Workflow for Physicochemical Analysis

A systematic approach ensures that all critical data is captured efficiently and accurately.



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Caption: Systematic workflow for the characterization of a chemical sample.

Protocol: Melting Point Determination

Causality: The melting point is a robust indicator of purity. A pure crystalline solid typically melts over a narrow range (0.5-1.0°C).[8] Impurities disrupt the crystal lattice, causing melting to occur at a lower temperature and over a broader range.[9] This protocol uses a standard digital melting point apparatus.

Methodology:

- Sample Preparation:
 - Ensure the compound is completely dry and finely powdered. Place a small amount on a clean, dry watch glass.
 - Seal one end of a capillary tube by rotating it in the outer edge of a Bunsen burner flame.
[\[9\]](#)
 - Press the open end of the cooled capillary tube into the powdered sample to pack a small amount of material.
 - Tap the sealed end gently on a hard surface to compact the sample to a height of 1-2 mm.
[\[9\]](#)[\[10\]](#)
- Apparatus Setup:
 - Place the packed capillary tube into the sample holder of the melting point apparatus.
 - Set a plateau temperature approximately 10-15°C below the expected melting point (if known from similar structures, otherwise a rapid preliminary run is needed).
- Measurement:
 - Begin heating. Set a slow ramp rate of 1-2°C per minute as the temperature approaches the expected melting point.[\[8\]](#) This slow rate is critical for thermal equilibrium and an accurate reading.
 - Record the temperature (T_1) at which the first drop of liquid appears.
 - Record the temperature (T_2) at which the last solid crystal melts completely.
 - The melting point is reported as the range $T_1 - T_2$.[\[11\]](#)
- Validation:
 - Allow the apparatus to cool and repeat the measurement with a fresh sample and capillary tube to ensure reproducibility. Consistent results validate the measurement.

Protocol: Solubility Determination

Causality: Solubility dictates the choice of solvents for reactions, purification (crystallization), and analytical techniques (e.g., NMR, HPLC). A systematic screening in solvents of varying polarity provides a comprehensive solubility profile.

Methodology:

- **Solvent Selection:** Prepare a panel of common laboratory solvents, such as:

- Water (polar, protic)
- Ethanol (polar, protic)
- Acetone (polar, aprotic)
- Ethyl Acetate (intermediate polarity)
- Dichloromethane (non-polar)
- Hexanes (non-polar)
- 5% aq. HCl (to test basicity of the piperazine nitrogen)
- 5% aq. NaOH (to test for acidic protons, though none are expected)

- **Procedure:**

- Add approximately 10-20 mg of the compound to a small test tube.
- Add 0.5 mL of the selected solvent.
- Agitate the mixture vigorously for 1-2 minutes.[\[12\]](#) Observe if the solid dissolves completely.
- If the compound dissolves, it is "soluble."
- If it does not dissolve, gently warm the mixture. If it dissolves with heat, it is "soluble with heating."

- If it remains undissolved, add another 0.5 mL of solvent and repeat agitation. If it remains undissolved, it is considered "sparingly soluble" or "insoluble."
- Data Reporting: Record the results in a table, categorizing solubility as Soluble, Sparingly Soluble, or Insoluble for each solvent. Solubility in 5% HCl would strongly indicate the presence of the basic piperazine group.

Protocol: Acquiring a ^1H NMR Spectrum

Causality: Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is arguably the most powerful tool for confirming the structure of an organic molecule. It provides information on the number of different proton environments, their electronic environment (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration).

Methodology:

- Sample Preparation:
 - Weigh 5-10 mg of the compound directly into a clean, dry vial.[13]
 - Add 0.6-0.7 mL of a deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl_3).[14][15][16] Deuterated solvents are used to avoid large interfering solvent signals in the spectrum.[15]
 - Optionally, add a small amount of an internal standard like Tetramethylsilane (TMS) for precise chemical shift calibration at 0.00 ppm.[15]
 - Ensure the sample dissolves completely. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[14] Particulates degrade the magnetic field homogeneity, leading to poor spectral resolution.
- Spectrometer Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.[13]

- Shim the magnetic field to maximize its homogeneity across the sample volume, which results in sharp, well-resolved peaks.[13]
- Data Acquisition:
 - Acquire the spectrum using a standard single-pulse sequence.
 - Typically, 8 to 16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.[13]
- Data Processing:
 - Apply a Fourier Transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak (e.g., CHCl_3 at 7.26 ppm) to its known value.
 - Integrate the peaks to determine the relative ratios of protons in each environment.

Section 3: Safety and Handling

Trustworthiness: Proper handling of any chemical is paramount for laboratory safety. While a specific, comprehensive safety data sheet (SDS) for **4-Piperazin-1-yl-benzaldehyde** may not be universally available, guidelines can be established based on its functional groups (piperazine and benzaldehyde derivatives).

- Hazard Classification: The compound is listed with the hazard code "Xi," indicating it is an irritant.[1][2][6] Similar compounds are known to cause skin, eye, and respiratory irritation. [17][18]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
 - Chemical safety goggles or a face shield.[19][20]
 - Chemically resistant gloves (e.g., nitrile).[19]

- A lab coat.[19]
- Handling:
 - Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[18][21]
 - Avoid contact with skin and eyes.[21] In case of contact, rinse the affected area immediately and thoroughly with water.[19][20]
 - Wash hands thoroughly after handling.[21]
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.[19][21]
 - Keep away from strong oxidizing agents and strong acids, as the piperazine moiety is basic.[19]

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References

- 1. chemwhat.com [chemwhat.com]
- 2. Cas 27913-98-0,4-PIPERAZIN-1-YL-BENZALDEHYDE | lookchem [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 4-Piperazin-1-yl-benzaldehyde | 27913-98-0 | FP151440 [biosynth.com]
- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. byjus.com [byjus.com]
- 11. pennwest.edu [pennwest.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. benchchem.com [benchchem.com]
- 14. How To [chem.rochester.edu]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. NMR Spectroscopy [www2.chemistry.msu.edu]
- 17. 4-(4-Methylpiperazin-1-yl)benzaldehyde | C₁₂H₁₆N₂O | CID 736533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. aksci.com [aksci.com]
- 19. mmbio.byu.edu [mmbio.byu.edu]
- 20. fishersci.fr [fishersci.fr]
- 21. aksci.com [aksci.com]
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